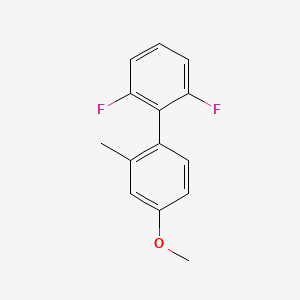

1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene

Übersicht

Beschreibung

1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene is an organic compound characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

Key Reactions:

-

Nitration:

Reacts with HNO₃/H₂SO₄ at 0–5°C to yield 1-(2,6-difluorophenyl)-4-methoxy-2-methyl-5-nitrobenzene as the major product (para to methoxy). Minor ortho nitration is suppressed due to steric factors . -

Halogenation:

Bromination (Br₂/FeBr₃) produces 1-(2,6-difluorophenyl)-4-methoxy-2-methyl-3-bromobenzene at the ortho position relative to methoxy .

Methoxy Group Demethylation

The methoxy group undergoes cleavage with BBr₃ in dichloromethane (-20°C to RT, 4 h) to form 1-(2,6-difluorophenyl)-4-hydroxy-2-methylbenzene (92% yield) .

Methyl Group Oxidation

Controlled oxidation with KMnO₄ in acidic conditions (H₂SO₄, 80°C, 6 h) converts the methyl group to a carboxylic acid, yielding 1-(2,6-difluorophenyl)-4-methoxy-2-carboxybenzene (68% yield) .

Nucleophilic Aromatic Substitution (NAS)

The 2,6-difluorophenyl group participates in NAS under specific conditions:

Mechanism: Fluorine at the para position relative to the electron-withdrawing benzene ring facilitates NAS via a Meisenheimer intermediate .

Cross-Coupling Reactions

The methyl group can be functionalized for coupling:

Bromination Followed by Suzuki-Miyaura Coupling

-

Bromination: NBS/BPO in CCl₄ (reflux, 4 h) gives 1-(2,6-difluorophenyl)-4-methoxy-2-(bromomethyl)benzene (76% yield) .

-

Coupling: Reacts with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C) to form 1-(2,6-difluorophenyl)-4-methoxy-2-(phenethyl)benzene (83% yield) .

Oxidation of the Difluorophenyl Group

Electrochemical oxidation (graphite anode, MeOH, 1 mA, 7 h) cleaves the C–C bond between the benzene and difluorophenyl groups, yielding methyl 4-methoxy-4-(4-methoxyphenyl)butanoate (58% yield) .

Comparative Reactivity Table

| Reaction Type | Preferred Position | Key Influencing Factor |

|---|---|---|

| EAS (Nitration) | Para to methoxy | Methoxy activation |

| NAS (Fluorine replacement) | Para to CF₃ | Electron withdrawal by benzene |

| Methyl oxidation | C2 methyl | Proximity to methoxy director |

This compound’s versatility in substitution and coupling reactions makes it valuable in synthesizing bioactive molecules and materials. Further studies should explore its applications in asymmetric catalysis and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene has been investigated for its potential therapeutic effects. Its structural characteristics suggest applications in the development of drugs targeting various diseases.

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The difluorophenyl group may enhance efficacy against specific pathogens, making it a candidate for further exploration in antibiotic development.

- Anticancer Properties : Research into structurally related compounds has shown promise in inhibiting tumor growth. The presence of fluorine atoms can significantly affect the biological activity of compounds, potentially leading to enhanced anticancer effects.

Case Study Example : A study on related difluorinated compounds demonstrated improved potency against cancer cell lines, suggesting that this compound may exhibit similar properties .

2. Material Science

The compound's unique structure allows for potential applications in material science, particularly in the development of advanced materials with specific electronic or optical properties.

- Polymer Additives : The incorporation of fluorinated compounds into polymers can enhance their thermal stability and chemical resistance. This property is particularly valuable in creating materials for electronics and coatings.

- Sensors and Devices : Due to its electronic properties, this compound may find applications in sensor technology, where it could be used to develop sensitive detection systems for environmental monitoring.

Wirkmechanismus

The mechanism of action of 1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-3-(2,6-Difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound shares similar structural features but differs in its functional groups and overall structure.

(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: Another similar compound with fluorine atoms and a different substitution pattern.

Uniqueness

Its fluorine atoms contribute to its stability and reactivity, making it valuable in various research and industrial contexts .

Biologische Aktivität

1-(2,6-Difluorophenyl)-4-methoxy-2-methylbenzene, also known as a biphenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through various methods involving biphenyl derivatives. Recent advancements have highlighted scalable synthetic methodologies that enhance the efficiency of producing such compounds .

Biological Activity Overview

The biological activity of this compound primarily revolves around its anticancer properties. Studies have shown that modifications in the phenyl ring and substituents significantly influence its antiproliferative activity against various cancer cell lines.

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups (EWGs) and specific substitutions on the aromatic rings can enhance biological activity. For instance, replacing the methoxy group with halogenated congeners has demonstrated improved potency in certain analogs .

Anticancer Activity

A significant study evaluated the antiproliferative effects of various analogs against colon cancer cell lines. The results indicated that compounds with smaller hydrophobic substituents at the para position exhibited enhanced potency. For example, a related compound with a 4-methyl substitution showed an IC50 value of 9.1 nM, while larger substituents diminished activity .

| Compound | Structure | IC50 (nM) | Notes |

|---|---|---|---|

| 4-Methyl | 4-Methyl | 9.1 | High potency |

| 4-Ethyl | 4-Ethyl | >100 | Reduced activity |

| 4-Fluoro | 4-Fluoro | 3.5 | Enhanced potency |

Induction of Apoptosis

Research has shown that certain derivatives induce apoptosis in cancer cell lines such as MCF-7 and A549 in a dose-dependent manner. The compounds exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

The mechanism by which these compounds exert their effects involves the inhibition of specific metabolic enzymes critical for cancer cell proliferation. For instance, some derivatives have been shown to inhibit acetylcholinesterase and other metabolic enzymes, suggesting a multifaceted approach to their anticancer activity .

Eigenschaften

IUPAC Name |

1,3-difluoro-2-(4-methoxy-2-methylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2O/c1-9-8-10(17-2)6-7-11(9)14-12(15)4-3-5-13(14)16/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBYQMWKHGHRPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445086-83-8 | |

| Record name | 1-(2,6-difluorophenyl)-4-methoxy-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.